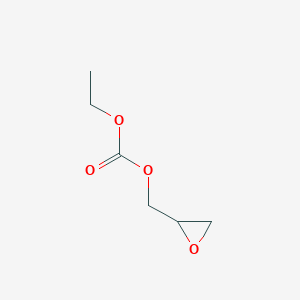
Ethyl (oxiran-2-yl)methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (oxiran-2-yl)methyl carbonate is an organic compound characterized by the presence of an oxirane (epoxide) ring and a carbonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (oxiran-2-yl)methyl carbonate typically involves the reaction of ethylene carbonate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (oxiran-2-yl)methyl carbonate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction of the carbonate ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the carbonate ester group.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
Ethyl (oxiran-2-yl)methyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of ethyl (oxiran-2-yl)methyl carbonate involves the reactivity of the oxirane ring and the carbonate ester group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The carbonate ester group can be hydrolyzed or reduced, resulting in the formation of alcohols and other derivatives. These reactions are facilitated by the presence of specific molecular targets and pathways, such as enzymes and catalytic sites .
Comparison with Similar Compounds
Ethyl (oxiran-2-yl)methyl carbonate can be compared with other similar compounds, such as:
Ethylene carbonate: A simpler carbonate ester with similar reactivity but lacking the oxirane ring.
Propylene carbonate: Another carbonate ester with a different alkyl group, leading to variations in reactivity and applications.
Glycidyl carbonate: Contains both an oxirane ring and a carbonate ester group, similar to this compound, but with different substituents.
Uniqueness: this compound is unique due to the combination of the oxirane ring and the carbonate ester group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
83327-14-4 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl oxiran-2-ylmethyl carbonate |
InChI |
InChI=1S/C6H10O4/c1-2-8-6(7)10-4-5-3-9-5/h5H,2-4H2,1H3 |
InChI Key |
NJQGETKKWAMCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















